molecular formula C23H21N3O2S B2969501 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922941-73-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2969501
CAS No.: 922941-73-9
M. Wt: 403.5
InChI Key: RXJKROQESPHYGP-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 4,6-dimethyl-substituted benzothiazole core, a phenoxyacetamide chain, and a pyridin-2-ylmethyl group. This compound integrates multiple aromatic systems and functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-12-17(2)22-20(13-16)29-23(25-22)26(14-18-8-6-7-11-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKROQESPHYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Other synthetic pathways may involve diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ()

  • Structural Differences : The dichloro and dimethoxy substituents on the benzothiazole ring contrast with the dimethyl groups in the target compound.
  • Physicochemical Properties :
    • Higher molecular weight (466.9 g/mol vs. ~439.5 g/mol for the target, estimated) due to chlorine and methoxy groups.
    • Increased lipophilicity (logP ~4.2 vs. ~3.8 predicted for the target) .
  • Analytical Data : Distinguished by a high retention time in chromatography, suggesting stronger hydrophobic interactions .

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()

  • Structural Similarities : Shares a benzothiazole core but lacks the acetamide and pyridine moieties.
  • Crystallography : Exhibits planar alignment (inter-ring dihedral angle: 1.9°) and forms cyclic hydrogen-bonded dimers (R₂²(8) motif), influencing crystal packing .

Pyridine-Containing Acetamides

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Key Features: Incorporates a pyrimidine-sulfanyl group instead of phenoxy and a 4-methylpyridine substituent.
  • Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide, differing from the target’s likely coupling-based synthesis .

Phenoxyacetamide Derivatives ()

  • Examples: Compounds m, n, o in feature (2,6-dimethylphenoxy)acetamide chains with stereochemical complexity (R/S configurations).
  • Relevance: Highlights the role of phenoxy groups in modulating steric and electronic interactions, which may influence the target’s receptor binding or metabolic stability .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Retention Time (min) Notable Spectral Data (NMR/HRMS)
Target Compound ~439.5 4,6-dimethylbenzothiazole, phenoxy - Predicted δ 7.2–8.5 (aromatic H), m/z 439
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 466.9 Cl, OCH₃ 22.4 HRMS: m/z 467.0 [M+H]⁺
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 318.4 Pyrimidine-sulfanyl, 4-methylpyridine - ¹H NMR: δ 2.35 (CH₃), 8.25 (pyridine H)

Implications of Structural Variations

  • Benzothiazole Substitution: Dimethyl groups (target) vs.
  • Pyridine vs. Pyrimidine : The target’s pyridin-2-ylmethyl group may enhance solubility compared to pyrimidine-sulfanyl derivatives () .
  • Phenoxy Group: Introduces π-stacking capability and moderate lipophilicity, contrasting with sulfanyl or morpholino groups in CD73 inhibitors () .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : Not specifically listed; however, related compounds are cataloged under CAS 912895-76-2 and others.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by activating specific signaling pathways . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cells.

Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective effects. Research indicates that they may reduce oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineReference
AntimicrobialStaphylococcus aureus
AntimicrobialEscherichia coli
AnticancerMia PaCa-2
AnticancerHepG2
NeuroprotectiveNeuronal cells

Structure–Activity Relationship (SAR)

Compound ModificationEffect on Activity
Substitution on benzothiazole ringEnhanced cytotoxicity against tumor cells
Variation in phenoxy groupAltered antimicrobial potency

Case Studies

  • Anticancer Study : A recent investigation into the effects of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-pheno­xy-N-[pyridin­(2)-yl)methyl]acetamide on Mia PaCa-2 cells showed a dose-dependent inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates.
  • Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

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